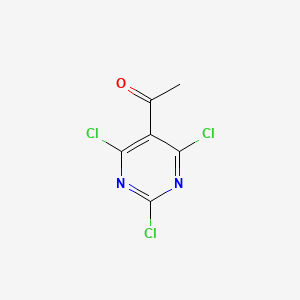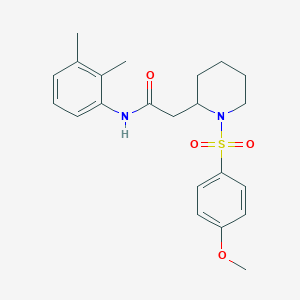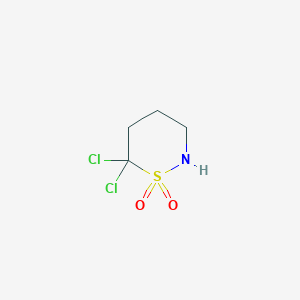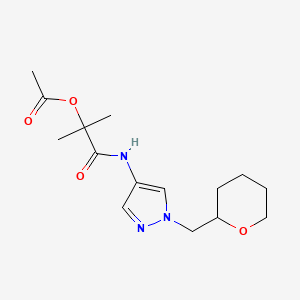![molecular formula C16H13F4N3O3 B2648694 1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 905432-78-2](/img/structure/B2648694.png)
1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a urea derivative, which means it contains a functional group with the pattern (R1-N(-R2)-C=O-N(-R3)-R4), where R1 to R4 are organic groups . The presence of the fluorophenoxy and trifluoromethylphenyl groups suggests that this compound may have unique properties related to these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate isocyanate with the corresponding amine . The specific details of the synthesis would depend on the exact structures of the starting materials and the conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the urea group, the fluorophenoxy group, and the trifluoromethylphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. The urea group could potentially undergo hydrolysis, and the aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and affect its reactivity .Scientific Research Applications
Synthesis and Chemical Characterization
Synthetic Approaches and Chemical Reactions : The chemical synthesis of urea derivatives, including those with fluorophenyl groups, involves cyclocondensation reactions and the exploration of their properties. For example, the synthesis of a series of pyrimidinones with trifluoromethyl groups showcases the chemical versatility of such compounds (Bonacorso et al., 2003). Similarly, the structural analysis of benzoylurea pesticides reveals the intricate molecular arrangements that these compounds can exhibit, which is crucial for understanding their activity (Jeon et al., 2014).
Applications in Polymer Science
Development of Polyurethane Ureas : The incorporation of fluorine-containing bisphenoxydiamines into polyurethane ureas demonstrates the application of such chemical entities in enhancing the properties of polymers. These materials show improved mechanical properties and thermal stability, indicating the potential for high-performance applications (Qin et al., 2006).
Pharmaceutical Applications
Drug Design and Biological Activity : The urea moiety serves as a cornerstone in the design of numerous pharmaceutical agents. For instance, the exploration of urea derivatives as neuropeptide Y5 receptor antagonists highlights the therapeutic potential of these compounds in treating conditions associated with the receptor's activity (Fotsch et al., 2001).
Molecular Imaging
Radiolabeled Compounds for PET Imaging : The development of VEGFR-2/PDGFR dual inhibitors labeled with fluorine-18 for PET imaging exemplifies the utility of fluorine-containing ureas in molecular imaging. These compounds, designed based on pharmaceuticals, aim to visualize angiogenic processes, demonstrating the integration of chemical synthesis with biomedical imaging (Ilovich et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[2-(4-fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N3O3/c17-11-4-6-13(7-5-11)26-9-14(24)22-23-15(25)21-12-3-1-2-10(8-12)16(18,19)20/h1-8H,9H2,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXHEZJZLXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NNC(=O)COC2=CC=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2648613.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/no-structure.png)

![N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2648618.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2648621.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2648623.png)



![2-((5-bromothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2648628.png)


![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2648633.png)